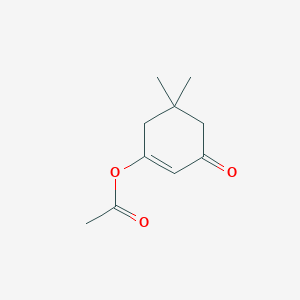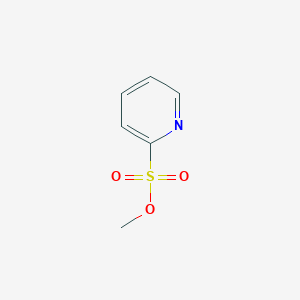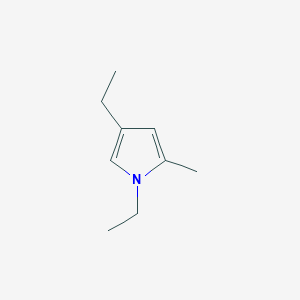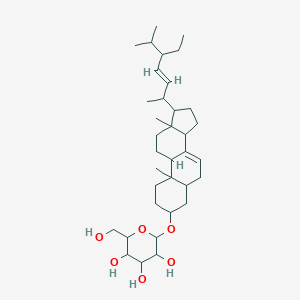
Alyxialactone
Overview
Description
Scientific Research Applications
Chemical Properties
Alyxialactone, also known as 4-Epialyxialactone, is a chemical compound with the CAS Number 132339-37-8 . It has a molecular weight of 200.2 and a formula of C10H16O4 . It is typically stored at 2-8°C, protected from air and light .
Pharmaceutical Applications
Alyxialactone is found in Alstonia scholaris, a tropical tree native to the Indian subcontinent, Australasia, and the Malay Peninsula . This plant is well documented in Traditional Chinese Medicine and Ayurveda to cure fever, pain, inflammation, cancer, respiratory, and skin disorders . The plant contains nearly 169 alkaloids along with iridoids, coumarins, flavonoids, and steroids .
Respiratory Disorders
Alstonia scholaris, which contains Alyxialactone, is recognized for its wide application in respiratory disorders . The bronchodilatory activity of the ethanolic extract of A. scholaris leaves was evaluated in anaesthetized Wistar rats .
Antiviral Activity
Strictamine, an indole alkaloid isolated from Alstonia scholaris, has shown an equipotent antiviral activity to that of acyclovir . This suggests that Alyxialactone and other compounds from the same plant could have potential antiviral properties.
Mechanism of Action
Target of Action
Alyxialactone is a non-glycosidic iridoid . Iridoids are a type of monoterpenes that are found in a wide variety of plants and are known for their diverse pharmacological activities.
Mode of Action
It is generally understood that drugs exert their effects by binding to specific receptors in the body The binding of a drug to its receptor triggers a series of biochemical events, leading to the drug’s therapeutic effect
Biochemical Pathways
These interactions can lead to a wide range of downstream effects, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the drug’s bioavailability and therapeutic effect
Result of Action
Iridoids, the class of compounds to which alyxialactone belongs, are known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can influence the action of a drug
properties
IUPAC Name |
(4R,4aS,6S,7R,7aS)-6-hydroxy-4-(hydroxymethyl)-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-8-4-14-10(13)7(3-11)6(8)2-9(5)12/h5-9,11-12H,2-4H2,1H3/t5-,6-,7+,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRWCEDTDIXFOD-ZEBDFXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1COC(=O)C2CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)[C@H]2CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alyxialactone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of Alyxialactone?
A1: While a detailed spectroscopic characterization is not provided in the research excerpts, [, ] Alyxialactone is identified as an 11-noriridoid. [] This class of compounds typically consists of a cyclopentan-[c]-pyran skeleton. [] Further insights into its structure can be gleaned from its synthesis, which involves a stereoselective Favorskii rearrangement. []
Q2: Where has Alyxialactone been found in nature?
A2: Alyxialactone has been isolated from the bark of Alstonia scholaris, a plant known for its medicinal properties. [] This finding suggests potential biological activity, although further research is needed to elucidate its specific effects.
Q3: What other iridoids have been found alongside Alyxialactone?
A3: In the study focusing on Alstonia scholaris, Alyxialactone was found along with other iridoids, including isoboonein, and loganin. [] This co-occurrence hints at shared biosynthetic pathways and potentially interconnected biological roles.
Q4: Are there any studies investigating the cytotoxic activity of Alyxialactone?
A4: While the provided research excerpts do not directly investigate the cytotoxic activity of Alyxialactone, a related study explored the cytotoxic potential of various compounds isolated from Neonauclea reticulata. [] This research highlights the potential of iridoids and related compounds as sources of novel cytotoxic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




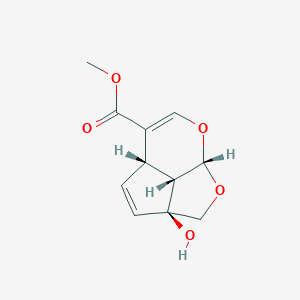
![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)


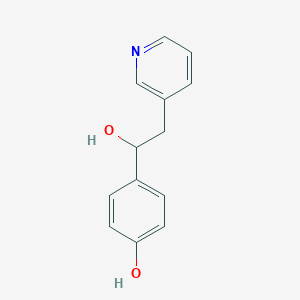
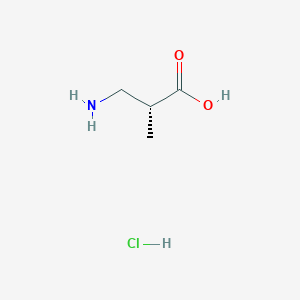
![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)

